Anisole, m-pentadecyl- Anisole, m-pentadecyl-
Brand Name: Vulcanchem
CAS No.: 15071-57-5
VCID: VC20959752
InChI: InChI=1S/C22H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21-18-16-19-22(20-21)23-2/h16,18-20H,3-15,17H2,1-2H3
SMILES: CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC
Molecular Formula: C22H38O
Molecular Weight: 318.5 g/mol

Anisole, m-pentadecyl-

CAS No.: 15071-57-5

Cat. No.: VC20959752

Molecular Formula: C22H38O

Molecular Weight: 318.5 g/mol

* For research use only. Not for human or veterinary use.

Anisole, m-pentadecyl- - 15071-57-5

Specification

CAS No. 15071-57-5
Molecular Formula C22H38O
Molecular Weight 318.5 g/mol
IUPAC Name 1-methoxy-3-pentadecylbenzene
Standard InChI InChI=1S/C22H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21-18-16-19-22(20-21)23-2/h16,18-20H,3-15,17H2,1-2H3
Standard InChI Key KFSQTHOUPXNGQR-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC
Canonical SMILES CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC

Introduction

Chemical Identity and Nomenclature

Anisole, m-pentadecyl- is an organic compound belonging to the family of anisoles, which are ethers derived from phenol and methanol. The compound has several recognized names in chemical nomenclature systems, each providing insights into its structural composition and molecular organization.

Basic Identification Parameters

The compound is officially identified through various standard chemical identifiers as shown in Table 1:

ParameterValue
CAS Registry Number15071-57-5
IUPAC Name1-methoxy-3-pentadecylbenzene
Molecular FormulaC₂₂H₃₈O
Molecular Weight318.5 g/mol
Exact Mass318.292266 g/mol
This specific derivative includes a pentadecyl group (fifteen-carbon chain) attached at the meta position of the benzene ring, with a methoxy group at position 1. The systematic naming reflects this structural arrangement precisely, while the common name "Anisole, m-pentadecyl-" provides a more accessible reference for practical use in laboratory and industrial settings .

Alternative Names and Synonyms

The compound is also known by several synonyms in chemical literature and commercial contexts:

  • 1-Methoxy-3-pentadecylbenzene

  • Benzene, 1-methoxy-3-pentadecyl-

  • m-Pentadecylanisole
    These alternative names all refer to the same chemical entity but emphasize different aspects of its structural composition, which is common practice in organic chemistry nomenclature.

Molecular Structure and Chemical Properties

The molecular architecture of Anisole, m-pentadecyl- combines aromatic and aliphatic structural elements, resulting in unique physical and chemical characteristics.

Structural Features

Anisole, m-pentadecyl- consists of a benzene ring functionalized with a methoxy group (-OCH₃) at position 1 and a pentadecyl chain (-C₁₅H₃₁) at the meta position (position 3). This arrangement creates an amphiphilic molecule with both polar and nonpolar regions, potentially influencing its solubility profile and intermolecular interactions.

Chemical Identifiers and Structural Representations

Modern chemical databases and research platforms utilize several standardized identifiers to represent this compound unambiguously:

Identifier TypeValue
Standard InChIInChI=1S/C22H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21-18-16-19-22(20-21)23-2/h16,18-20H,3-15,17H2,1-2H3
Standard InChIKeyKFSQTHOUPXNGQR-UHFFFAOYSA-N
SMILESCCCCCCCCCCCCCCCC1=CC(=CC=C1)OC
SPLASH (Spectrum)splash10-00di-5900000000-7730b813d3c6e43cd8ca
These identifiers provide machine-readable representations of the compound's structure, enabling automated processing in chemical databases and computational chemistry applications. The InChI (International Chemical Identifier) and its fixed-length derivative InChIKey offer a standardized method for representing the molecule's connectivity, while SMILES (Simplified Molecular Input Line Entry System) provides a more compact notation commonly used in cheminformatics .

Physical Properties

While specific experimental data on physical properties appears limited in the available literature, the structural features of Anisole, m-pentadecyl- suggest certain predictable characteristics:

  • The long pentadecyl chain likely confers significant hydrophobicity

  • The methoxy group provides a slight polar character

  • The combination of aromatic and aliphatic regions creates amphiphilic behavior

  • The compound would likely have low water solubility but good solubility in organic solvents
    These predicted properties are consistent with general trends observed in related anisole derivatives with long alkyl substituents.

Spectroscopic Characterization

Spectroscopic methods provide essential information about the structural and electronic properties of Anisole, m-pentadecyl-.

Available Spectral Data

According to the SpectraBase records, spectroscopic data for Anisole, m-pentadecyl- has been cataloged under spectrum ID EX7FiqDOe99. The source is identified as EP-5245-0-0 in the Wiley spectral collections, indicating that mass spectral data obtained through gas chromatography methods (MS-GC) is available for this compound .

Synthesis and Preparation Methods

The synthesis of Anisole, m-pentadecyl- can be approached through several potential routes, though specific published protocols for this exact compound appear limited in the available search results.

Comparison with Related Compounds

Examining related compounds provides context for understanding the potential properties and applications of Anisole, m-pentadecyl-.

Structural Analogs

Several related compounds appear in chemical databases that share structural similarities with Anisole, m-pentadecyl-:

Anisole, p-pentyl-

This compound (CAS: 20056-58-0) features a shorter pentyl chain at the para position, as opposed to the pentadecyl chain at the meta position in our target compound. With molecular formula C₁₂H₁₈O and molecular weight 178.27 g/mol, it represents a significant structural variation that would impact physical properties and potential applications .

Phenol, 3-pentadecyl-

This related compound (CAS: 501-24-6) shares the pentadecyl chain at the meta position but features a hydroxyl group instead of a methoxy group. With molecular formula C₂₁H₃₆O and molecular weight 304.51 g/mol, it would exhibit different hydrogen bonding capabilities and chemical reactivity compared to Anisole, m-pentadecyl- .

Structure-Property Relationships

The structural differences between these compounds would lead to different properties:

CompoundKey Structural FeatureExpected Property Differences
Anisole, m-pentadecyl-Methoxy group with meta-pentadecyl chainBalanced amphiphilic character
Anisole, p-pentyl-Shorter chain at para positionLower hydrophobicity, different spatial arrangement
Phenol, 3-pentadecyl-Hydroxyl group instead of methoxyStronger hydrogen bonding capability, higher polarity
These structure-property relationships could inform the selection of specific derivatives for particular applications based on required physical or chemical characteristics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator